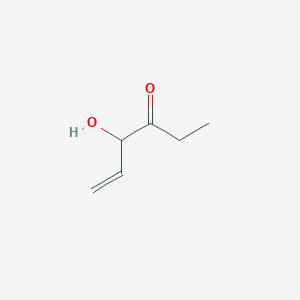

4-Hydroxyhex-5-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

264883-37-6 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-hydroxyhex-5-en-3-one |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3,5,7H,1,4H2,2H3 |

InChI Key |

BFAZWULGRMBHPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxyhex 5 En 3 One and Its Structural Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a powerful tool for the synthesis of enantiomerically pure compounds.

Stereoselective Biocatalytic Reductions of Keto-Esters (e.g., methyl 3-oxohex-5-enoate)

The stereoselective reduction of prochiral ketones is a cornerstone of chemoenzymatic synthesis. In the context of 4-hydroxyhex-5-en-3-one precursors, the biocatalytic reduction of keto-esters like methyl 3-oxohex-5-enoate has been extensively studied. This transformation introduces a key chiral center, which dictates the stereochemistry of the final product.

A notable example is the synthesis of (S)-methyl 3-hydroxyhex-5-enoate, a key intermediate for the natural product rugulactone. nih.govresearchgate.net The enzymatic reduction of methyl 3-oxohex-5-enoate using ketoreductases (Kreds) has proven highly effective. Several NADPH-dependent ketoreductases have been screened, with many demonstrating excellent activity and enantioselectivity. nih.govresearchgate.net For instance, Kreds A1C, A1D, and 119 have shown conversions greater than 99% and enantiomeric excesses (ee) exceeding 99% for the (S)-enantiomer. nih.govresearchgate.net The use of a glucose/glucose dehydrogenase system is often employed for the necessary recycling of the NADPH cofactor. nih.gov

The stability of the substrate under typical enzymatic reaction conditions is a critical factor. Methyl 3-oxohex-5-enoate was found to be unstable at 37°C in phosphate (B84403) buffer, necessitating the optimization of reaction conditions to lower temperatures (5–8 °C) to prevent decomposition. nih.gov

Table 1: Enzymatic Reduction of Methyl 3-oxohex-5-enoate

| Kred | Conversion (%) (Time) | Yield (%) | ee (%) | Product Configuration |

|---|---|---|---|---|

| A1C | >99 (12 h) | 62 | >99 | (S) |

| A1D | >99 (12 h) | - | >99 | (S) |

| B1F | >99 (12 h) | - | 95 | (S) |

| 101 | >99 (12 h) | - | 96 | (S) |

| 119 | >99 (3 h) | 79 | >99 | (S) |

Data sourced from a study on the chemoenzymatic synthesis of rugulactone. nih.govresearchgate.net

The absolute configuration of the resulting hydroxy ester is typically determined by methods such as the preparation of Mosher's esters (e.g., (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid esters). nih.gov Baker's yeast has also been utilized for the reduction of methyl 3-oxohex-5-enoate, providing another biocatalytic route to the chiral hydroxy ester. scispace.com

Enantioselective Transformations in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available enantiopure compounds, such as amino acids or sugars, as starting materials. wikipedia.org These chiral precursors are then chemically transformed into the desired target molecule, transferring their stereochemistry. This approach is particularly valuable for synthesizing complex molecules with multiple stereocenters.

While direct examples of chiral pool synthesis for this compound itself are not prevalent in the reviewed literature, the principle is widely applied to the synthesis of its structural analogues and derivatives. For instance, the synthesis of polyhydroxylated pyrrolizidine (B1209537) and indolizidine alkaloids often starts from natural sugars or amino acids. researchgate.net These strategies involve a series of chemical modifications to the chiral starting material to build the core structure of the target molecule.

The versatility of this approach allows for the creation of diverse stereoisomers by selecting the appropriate chiral starting material. The key challenge often lies in the multi-step nature of these syntheses and the need for high diastereoselectivity in the bond-forming reactions. researchgate.net

Organometallic Catalysis in the Synthesis and Transformations of this compound Scaffolds

Organometallic catalysis provides a powerful and versatile platform for the construction and functionalization of complex organic molecules, including those with the this compound framework.

Palladium-Catalyzed Cyclization and Ring-Closure Reactions (e.g., (S)-5-hydroxyhex-1-en-3-one cyclization)

Palladium-catalyzed reactions are particularly prominent in the synthesis of heterocyclic and carbocyclic systems. The intramolecular cyclization of unsaturated alcohols, such as structural analogues of this compound, is a common strategy. These reactions often proceed via an initial coordination of the palladium catalyst to the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group.

For example, palladium(II)-catalyzed carbonylative double cyclization of N-protected 5-aminopent-1-en-3-ols, which are structurally related to this compound, yields bicyclic furo[3,2-b]pyrrol-2-ones. mdpi.com The reaction proceeds through an initial heterocyclization followed by carbon monoxide insertion and a second cyclization. The choice of protecting group on the nitrogen atom can influence the reaction's efficiency. mdpi.com

Kinetic resolution of racemic starting materials can also be achieved using chiral palladium complexes. For instance, the use of enantiopure bisoxazoline ligands in the palladium(II)-catalyzed carbonylative double cyclization of (±)-pent-4-ene-1,3-diol allows for the synthesis of enantioenriched tetrahydrofuro[3,2-b]furan-2-ones. researchgate.net

Table 2: Palladium-Catalyzed Cyclization Reactions of Unsaturated Alcohols

| Substrate | Catalyst System | Product | Key Feature |

|---|---|---|---|

| N-protected 5-aminopent-1-en-3-ols | Pd(II) / CO | Furo[3,2-b]pyrrol-2-ones | Carbonylative double cyclization |

| (±)-pent-4-ene-1,3-diol | Pd(II) / Chiral Ligand | Enantioenriched Furo[3,2-b]furan-2-ones | Kinetic resolution |

| 1-(2-(hydroxymethyl)phenyl)prop-2-en-1-ols | Pd(OAc)₂ | Tetrahydro-2H-furo[3,2-c]isochromen-2-ones | Stereoselective double cyclization |

Information compiled from various sources on palladium-catalyzed reactions. mdpi.comresearchgate.netunipr.it

Carbonylative Double Cyclization Involving Hydroxyhexenyl Precursors

Carbonylative double cyclization reactions are powerful transformations that allow for the rapid construction of complex polycyclic structures from relatively simple precursors. mdpi.com These reactions involve the sequential formation of two rings with the incorporation of a carbonyl group from carbon monoxide.

Palladium-based catalytic systems are frequently employed for these transformations. unipr.itunibo.it The reaction mechanism typically involves an initial palladium-catalyzed heterocyclization, followed by carbon monoxide insertion and a subsequent intramolecular nucleophilic attack to form the second ring. mdpi.com For instance, the reaction of 4-yne-1,3-diols with carbon monoxide in the presence of a PdI₂/KI catalyst system leads to the formation of furo[3,2-b]furan-2-ones. mdpi.com

The regioselectivity of these cyclizations can often be controlled by the nature of the substrate and the catalytic system. These methods provide an efficient route to various fused heterocyclic systems that are of interest in medicinal chemistry and materials science. mdpi.comunibo.it

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation is a fundamental transformation in organic synthesis, allowing for the selective reduction of double and triple bonds. In the context of this compound and its analogues, hydrogenation can be used to saturate the carbon-carbon double bond, leading to the corresponding saturated hydroxy ketone.

The selectivity of the hydrogenation is a key consideration. For instance, in a molecule containing both a double bond and a carbonyl group, it is often desirable to selectively reduce the double bond without affecting the ketone. This can be achieved by careful selection of the catalyst and reaction conditions. For example, catalysts like palladium on carbon (Pd/C) are commonly used for the hydrogenation of alkenes. semanticscholar.org

In more complex molecules with multiple reducible functional groups, achieving site-selectivity can be challenging. Supramolecular catalysis has emerged as a strategy to control the selectivity of hydrogenation reactions. By encapsulating a metal catalyst within a host molecule, the steric environment around the active site can be modified, leading to selective reduction of the most accessible double bond. beilstein-journals.org

Novel Chemical Synthesis Routes

The construction of the this compound scaffold and its analogues can be achieved through various novel synthetic routes that allow for high levels of control over the molecular architecture.

The formation of the carbon-carbon bonds in this compound is a critical step in its synthesis. Aldol (B89426) reactions and related C-C bond-forming strategies are paramount for establishing the core structure. vanderbilt.edu Aldolases, a class of enzymes, are particularly effective in catalyzing the stereoselective addition of a ketone donor to an aldehyde acceptor, which can be adapted for the synthesis of β-hydroxy ketones. rsc.orgfrontiersin.org

One potential route involves the reaction of an enolate derived from a 3-carbon ketone with a vinyl-containing aldehyde. The stereochemical outcome of such reactions can be controlled by the choice of reaction conditions, including the metal counterion of the enolate and the use of chiral ligands or auxiliaries. vanderbilt.edu For instance, the use of boron enolates often leads to high levels of syn- or anti-diastereoselectivity.

Another approach is the use of enzymatic methods. Thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can catalyze the umpolung carboligation of aldehydes, providing a route to enantiopure α-hydroxy ketones from inexpensive starting materials. acs.org While not directly forming a β-hydroxy ketone, this method highlights the power of biocatalysis in creating chiral hydroxylated carbonyl compounds.

| C-C Bond Formation Method | Reactants | Catalyst/Reagent | Key Feature |

| Aldol Reaction | Ketone enolate and aldehyde | Lewis acids (e.g., TiCl4), bases (e.g., LDA) | Forms β-hydroxy ketone backbone. organic-chemistry.org |

| Enzymatic Aldol Addition | Ketone donor and aldehyde acceptor | Aldolase | High stereoselectivity. frontiersin.org |

| ThDP-lyase Catalysis | Aldehydes | Thiamine diphosphate-dependent lyases | Forms enantiopure α-hydroxy ketones. acs.org |

The hydroxyl group at the C4 position of this compound constitutes a chiral center. The enantioselective synthesis of this center is a key challenge. Several strategies have been developed for the asymmetric synthesis of α- and β-hydroxy ketones.

One powerful method is the use of chiral catalysts. For example, chiral primary amine catalysts can be used in the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to produce α-chloroketones with high enantiopurity. Subsequent nucleophilic substitution with a hydroxide (B78521) source can yield the corresponding α-hydroxyketone without loss of enantiopurity. nih.govnih.gov This two-step process offers an alternative to direct asymmetric hydroxylation.

Direct asymmetric oxidation of ketones is another viable approach. Bimetallic palladium(II) complexes containing chiral ligands have been shown to catalyze the direct aerobic oxidation of ketones to α-hydroxy ketones with high enantioselectivity. core.ac.uk The reaction is believed to proceed through the enol form of the ketone.

Biocatalytic methods also offer excellent solutions for asymmetric induction. Hydrolases, such as lipases, can be used for the kinetic resolution of racemic α-hydroxy ketones. acs.org To overcome the 50% theoretical yield of kinetic resolutions, dynamic kinetic resolutions (DKR) can be employed, where the unwanted enantiomer is racemized in situ, allowing for theoretical yields greater than 90%. acs.org

| Asymmetric Method | Substrate | Catalyst/Enzyme | Enantioselectivity (ee) |

| Asymmetric Decarboxylative Chlorination/Substitution | β-ketocarboxylic acid | Chiral primary amine catalyst | High ee. nih.govnih.gov |

| Direct Asymmetric Ketone Oxidation | Ketone | Chiral bimetallic palladium(II) complex | 61% to 92% ee. core.ac.uk |

| Dynamic Kinetic Resolution | Racemic α-hydroxy ketone | Hydrolase (e.g., lipase) | >99% ee. acs.org |

The final arrangement of functional groups in this compound can be achieved through advanced functional group interconversions. These reactions must be highly selective to avoid affecting other sensitive parts of the molecule.

Site-selective oxidation is a key strategy. For instance, the selective oxidation of a secondary hydroxyl group in a diol can yield the desired hydroxyketone. Palladium-catalyzed selective oxidation has been successfully applied to unprotected carbohydrates, demonstrating the potential for high regioselectivity in complex molecules. rug.nl Another approach involves the oxidation of α,β-unsaturated ketones at the α'-position. scite.ai

The reduction of a 1,2-diketone precursor is another route. The selective reduction of one ketone group in the presence of another can be challenging but can be achieved using specific reducing agents or through biocatalytic methods. Whole-cell redox processes, catalyzed by various microorganisms, can lead to high yields and enantiomeric excesses in the reduction of diketones. acs.org

Substitution reactions can also be employed. For example, an α-haloketone can be converted to an α-hydroxyketone via nucleophilic substitution with a hydroxide source. nih.govnih.gov This reaction is often highly efficient and proceeds with inversion of stereochemistry if the halogen is at a chiral center.

| FGI Method | Starting Material | Reagent/Catalyst | Product | Key Feature |

| Site-Selective Oxidation | Diol | Palladium catalyst | Hydroxyketone | High regioselectivity. rug.nl |

| Selective Reduction | 1,2-Diketone | Microorganisms (whole-cell redox) | Hydroxyketone | High yield and enantioselectivity. acs.org |

| Nucleophilic Substitution | α-Haloketone | Tetrabutylammonium hydroxide | α-Hydroxyketone | High efficiency. nih.govnih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly. These principles can be applied to the synthesis of this compound to reduce waste, use less hazardous materials, and improve energy efficiency.

One of the key green chemistry approaches is the use of biocatalysis. Enzymes and whole microorganisms can operate under mild conditions (room temperature and neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. acs.orgrsc.org For example, oxidase-lyase cascades can be used in one-pot syntheses to convert alcohols to chiral α-hydroxy ketones, avoiding the isolation of reactive aldehyde intermediates. rsc.org

The use of carbon dioxide as a promoter in chemical reactions is another green approach. A CO2-promoted, silver-catalyzed hydration of propargylic alcohols has been developed for the efficient synthesis of tertiary α-hydroxy ketones. rsc.org This method utilizes a readily available and non-toxic C1 source. An even greener version of this reaction uses a recyclable ionic liquid system, further minimizing waste. acs.org

Electrochemical methods also align with green chemistry principles by using electricity as a clean reagent. Tandem electrocatalytic benzylic alcohol oxidation and aldol condensation have been demonstrated for the production of α,β-unsaturated ketones. rsc.org This approach can be adapted for the synthesis of related hydroxyketones, potentially reducing the reliance on chemical oxidants.

| Green Chemistry Approach | Reaction | Key Advantage |

| Biocatalysis | One-pot oxidase-lyase cascade | Mild conditions, aqueous media, avoids isolating intermediates. rsc.org |

| CO2 as a Promoter | Hydration of propargylic alcohols | Utilizes a renewable and non-toxic C1 source. rsc.org |

| Electrosynthesis | Tandem oxidation and aldol condensation | Uses electricity as a clean reagent. rsc.org |

Mechanistic Investigations of 4 Hydroxyhex 5 En 3 One Reactions

Reactivity of the Enone Moiety: Nucleophilic Additions and Cycloaddition Pathways

The enone system in 4-hydroxyhex-5-en-3-one presents two primary electrophilic sites: the carbonyl carbon (C3) and the β-vinylic carbon (C5). The reaction pathway followed by a nucleophile is largely dictated by the Hard and Soft Acids and Bases (HSAB) principle.

1,2-Direct Addition: "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, possess a high charge density and preferentially attack the harder electrophilic site, the carbonyl carbon (C3). This irreversible 1,2-addition leads to the formation of a diol product after workup.

1,4-Conjugate Addition (Michael Addition): "Soft" nucleophiles, including organocuprates (Gilman reagents), thiols, and amines, have a more diffuse charge and favor attack at the softer electrophilic site, the β-carbon (C5). This 1,4-addition generates a ketone enolate intermediate, which is subsequently protonated to yield a substituted 4-hydroxy-3-ketone. The thermodynamic stability of the resulting carbonyl compound often makes this pathway favorable for reversible or soft nucleophiles.

Beyond nucleophilic additions, the electron-deficient alkene of the enone system can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When treated with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, this compound undergoes cycloaddition to form a bicyclic adduct, creating a new six-membered ring with significant stereochemical complexity.

The table below summarizes the outcomes of various nucleophilic additions to this compound, highlighting the regioselectivity based on nucleophile type.

| Nucleophile/Reagent | Nucleophile Type | Preferred Addition Site | Major Product Structure |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Hard | 1,2-Addition (at C3) | 3-Methylhex-5-ene-3,4-diol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Soft | 1,4-Addition (at C5) | 4-Hydroxy-5-methylhexan-3-one |

| Sodium Thiophenoxide (NaSPh) | Soft | 1,4-Addition (at C5) | 4-Hydroxy-5-(phenylthio)hexan-3-one |

| Piperidine | Soft/Reversible | 1,4-Addition (at C5) | 4-Hydroxy-5-(piperidin-1-yl)hexan-3-one |

Influence of the C4-Hydroxyl Group on Reaction Regio- and Stereoselectivity

The stereogenic center at C4, bearing a hydroxyl group, exerts a profound influence on the stereochemical outcome of reactions, particularly nucleophilic additions to the enone system. This directing effect can be manipulated through the choice of reaction conditions, specifically the presence or absence of chelating Lewis acids.

Non-Chelating Conditions (Felkin-Anh Control): In the absence of a chelating metal, the transition state is governed by standard stereoelectronic and steric models, such as the Felkin-Anh model. The nucleophile approaches the β-carbon (C5) from the face opposite the largest substituent at C4 (the ethyl ketone group), leading to the formation of the anti-diastereomer as the major product.

Chelating Conditions (Cram-Chelation Control): In the presence of a bidentate Lewis acid like titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), the Lewis acid coordinates to both the C3-carbonyl oxygen and the C4-hydroxyl oxygen. This forms a rigid five-membered chelate ring. The chelate structure effectively blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less hindered face. This pathway predominantly yields the syn-diastereomer.

This substrate-controlled diastereoselectivity is a powerful tool for constructing specific stereochemical relationships in acyclic systems.

| Reagent System | Control Model | Major Diastereomer | Observed Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| (CH₃)₂CuLi in THF at -78°C | Felkin-Anh (Non-chelating) | anti-4-Hydroxy-5-methylhexan-3-one | 1:12 |

| (CH₃)₂CuLi, TiCl₄ in CH₂Cl₂ at -78°C | Cram-Chelation | syn-4-Hydroxy-5-methylhexan-3-one | >20:1 |

| Allyltributyltin, BF₃·OEt₂ in CH₂Cl₂ | Felkin-Anh (Non-chelating) | anti-4-Hydroxynon-1,8-dien-3-one | 1:9 |

| Allyltributyltin, MgBr₂·OEt₂ in CH₂Cl₂ | Cram-Chelation | syn-4-Hydroxynon-1,8-dien-3-one | 15:1 |

Intramolecular Reaction Pathways and Ring-Forming Transformations

The proximate arrangement of the nucleophilic C4-hydroxyl group and the electrophilic enone system facilitates intramolecular reactions, leading to the formation of heterocyclic products. These transformations are typically catalyzed by acid or base.

Under basic conditions, the C4-hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the β-carbon (C5) in an intramolecular Michael addition, also known as an oxy-Michael reaction. According to Baldwin's rules, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway, leading predominantly to the formation of a five-membered tetrahydrofuran (B95107) ring. The product is a substituted 2-vinyltetrahydrofuran-3-ol derivative (after tautomerization of the intermediate enolate).

Under acidic conditions, protonation of the carbonyl can activate the enone system towards nucleophilic attack. While the oxy-Michael reaction can still occur, alternative pathways such as intramolecular hemiketal formation (attack at C3) can compete, establishing equilibria that may complicate the reaction profile. The choice of catalyst and reaction conditions is therefore critical in directing the outcome of these ring-forming transformations.

| Catalyst/Conditions | Reaction Type | Major Product | Key Mechanistic Feature |

|---|---|---|---|

| Sodium Hydride (NaH) in THF | Intramolecular Oxy-Michael | (3-Hydroxy-5-methyltetrahydrofuran-2-yl)methanone | Irreversible 5-exo-trig cyclization via alkoxide |

| Potassium tert-Butoxide (KOtBu) in t-BuOH | Intramolecular Oxy-Michael | (3-Hydroxy-5-methyltetrahydrofuran-2-yl)methanone | Reversible conjugate addition, thermodynamically driven |

| p-Toluenesulfonic Acid (TsOH) in Toluene | Acid-Catalyzed Cyclization | Mixture including tetrahydrofuran derivative and dehydration byproducts | Protonation of carbonyl activates the enone system |

Oxidative Processes and Characterization of Reaction Byproducts

The two key functional groups in this compound, the secondary alcohol and the alkene, are susceptible to oxidation. The choice of oxidant determines which part of the molecule reacts.

Oxidation of the Secondary Alcohol: Mild oxidizing agents that are selective for alcohols, such as those used in the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or the Dess-Martin periodinane (DMP) oxidation, convert the C4-hydroxyl group into a ketone. The product of this reaction is hex-1-en-3,4-dione, a reactive α-diketone.

Oxidation of the Alkene: Reagents that target carbon-carbon double bonds can be used to modify the vinyl group. Epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) yields 4-hydroxy-5-(oxiran-2-yl)butan-3-one. Oxidative cleavage of the alkene using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) breaks the double bond to produce 4-hydroxy-3-oxopentanal.

Characterization of these products and any byproducts relies heavily on spectroscopic methods. For instance, the oxidation of the alcohol to a ketone is confirmed by the disappearance of the broad O-H stretch in the IR spectrum (~3400 cm⁻¹) and the appearance of a new C=O stretch (~1715 cm⁻¹), alongside the loss of the C4-H signal in the ¹H NMR spectrum.

| Oxidizing Agent(s) | Target Functional Group | Major Product | Key Spectroscopic Change (¹H NMR) |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | C4-Alcohol | Hex-1-en-3,4-dione | Disappearance of C4-H proton signal (~4.5 ppm) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C5-C6 Alkene | 4-Hydroxy-5-(oxiran-2-yl)butan-3-one | Replacement of vinyl protons with epoxide signals (~2.7-3.1 ppm) |

| Ozone (O₃), then Dimethyl Sulfide (Me₂S) | C5-C6 Alkene | 4-Hydroxy-3-oxopentanal | Appearance of a new aldehyde proton signal (~9.7 ppm) |

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Confirming the proposed mechanisms for reactions of this compound requires rigorous experimental evidence beyond product analysis. Kinetic studies and isotopic labeling are indispensable tools for this purpose.

Kinetic Studies can reveal the rate-determining step of a reaction. For the base-catalyzed intramolecular oxy-Michael addition (Section 3.3), a kinetic experiment could show that the reaction rate is first-order in both the substrate and the base (Rate = k[substrate][base]). This finding would support a mechanism where the deprotonation of the C4-hydroxyl group is a rapid pre-equilibrium, followed by a rate-determining nucleophilic attack of the resulting alkoxide onto the β-carbon.

Isotopic Labeling provides deeper insight into bond-forming and bond-breaking events. A primary kinetic isotope effect (KIE) can be measured by comparing the reaction rate of the normal substrate with one where the C4-hydroxyl proton is replaced by deuterium (B1214612) (4-deuteroxyhex-5-en-3-one).

If a significant KIE (kH/kD > 2) is observed for the base-catalyzed cyclization, it would imply that the O-H bond is being broken in the rate-determining step, suggesting a concerted proton transfer/cyclization mechanism.

If the KIE is near unity (kH/kD ≈ 1), it supports the mechanism where deprotonation is a fast, reversible step that occurs before the rate-limiting C-O bond formation.

Similarly, labeling the C5 position with ¹³C and analyzing the product distribution via ¹³C NMR can unequivocally track the position of nucleophilic attack, confirming a 1,4-addition pathway over a 1,2-addition followed by rearrangement.

| Experiment | Reaction Studied | Hypothetical Finding | Mechanistic Implication |

|---|---|---|---|

| Kinetic Rate Law Determination | Base-catalyzed intramolecular cyclization | Rate = k[Substrate][Base] | Both substrate and base are involved in the rate-determining step or a preceding equilibrium. |

| Kinetic Isotope Effect (KIE) | Base-catalyzed intramolecular cyclization using C4-OD substrate | kH/kD = 1.1 | O-H bond cleavage is not part of the rate-determining step; supports rapid deprotonation followed by rate-limiting C-O bond formation. |

| ¹³C Labeling at C5 | Addition of (CH₃)₂CuLi | ¹³C label appears at C5 in the final product. | Confirms that the nucleophilic attack occurs directly at the β-carbon (C5) in a true 1,4-conjugate addition. |

Theoretical and Computational Chemistry of 4 Hydroxyhex 5 En 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Hydroxyhex-5-en-3-one. nih.govrsc.orgumn.edu DFT methods balance computational cost and accuracy, making them suitable for calculating various molecular properties. numberanalytics.com

The electronic properties of an α,β-unsaturated ketone are dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. For this compound, this conjugation dictates its reactivity. DFT calculations can map the distribution of electron density and identify the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to predicting how the molecule will react.

Typically for an enone, the HOMO is distributed across the C=C bond, while the LUMO is primarily located on the β-carbon and the carbonyl carbon. This makes the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic reaction mode for this class of compounds known as Michael addition. mdpi.com DFT calculations can quantify the partial charges on each atom, further highlighting the electrophilic and nucleophilic sites within the molecule. For instance, in superacidic conditions, DFT has been used to show that protonation on the carbonyl oxygen, followed by protonation on the α-carbon, creates a highly reactive dicationic superelectrophile. rsc.org

Below is an illustrative data table of calculated electronic properties for a simpler analogous compound, (E)-4-hydroxybut-3-en-2-one, which could be obtained using a DFT method like B3LYP/6-311++G**.

Table 1: Calculated Electronic Properties of (E)-4-hydroxybut-3-en-2-one

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap suggests higher reactivity. |

| Partial Charge on Cα | +0.15 e | A positive charge indicates some electrophilic character. |

| Partial Charge on Cβ | -0.25 e | A negative charge suggests nucleophilic character in the ground state, but the LUMO's position makes it susceptible to nucleophilic attack. |

| Partial Charge on O (carbonyl) | -0.55 e | The high negative charge indicates a site for protonation or coordination to Lewis acids. |

Note: These values are representative and would be calculated for a specific basis set and level of theory.

Molecular Modeling and Dynamic Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular modeling, including conformational searches and molecular dynamics (MD) simulations, provides insight into these aspects.

A conformational analysis of this compound would reveal the most stable arrangements of the molecule. Due to the sp² hybridization of the carbons in the enone moiety, the backbone of this functional group tends to be planar. researchgate.net However, rotation is possible around the single bonds, such as the C3-C4 bond and the C4-O bond. The relative energies of different conformers (e.g., s-cis vs. s-trans arrangement of the enone) can be calculated to determine the most populated states at a given temperature. mdpi.com

Molecular dynamics simulations can model the behavior of the molecule over time, providing a dynamic picture of its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules. nih.govjst.go.jp For example, MD simulations can be used to study how water molecules arrange around the hydrophilic hydroxyl and carbonyl groups and the more hydrophobic vinyl and ethyl groups. jst.go.jp The residence time of solvent molecules near specific functional groups can be calculated to quantify the strength of intermolecular interactions. jst.go.jp In the context of materials science, MD simulations have been used to study the dynamics of thin films of polymers containing vinyl ketone units, revealing how molecular motions are affected by interfaces. aip.org

Table 2: Illustrative Conformational Energy Profile for this compound around the C3-C4 Single Bond

| Dihedral Angle (O=C3-C4-OH) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 0° | +3.5 | Eclipsing interaction between carbonyl oxygen and hydroxyl group. |

| 60° | 0.0 | Gauche conformation, likely stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. |

| 120° | +2.0 | Steric repulsion between the ethyl group and the hydroxyl group. |

| 180° | +1.5 | Anti conformation, minimizes steric hindrance but lacks hydrogen bonding. |

Note: This table is hypothetical and illustrates the type of data obtained from a rigid potential energy surface scan.

Computational Prediction of Regioselectivity and Stereoselectivity in Organic Transformations

One of the most powerful applications of computational chemistry is predicting the outcome of chemical reactions. numberanalytics.comrsc.orgarxiv.org For this compound, key reactions would include additions to the carbonyl group (1,2-addition) or to the C=C double bond (1,4-conjugate addition or Michael addition). Computational methods can predict which of these pathways (regioselectivity) is more favorable.

This is typically done by calculating the activation energies (the energy barriers) for the different possible reaction pathways. The pathway with the lower activation energy is predicted to be the major product. DFT calculations are commonly used to locate the transition state structures for each pathway and compute their energies. researchgate.net For example, in the aza-Michael addition of an amine, calculations can determine whether the amine will preferentially attack the carbonyl carbon or the β-carbon.

Furthermore, the creation of new chiral centers in such reactions makes stereoselectivity a critical issue. Computational models can predict which stereoisomer will be formed preferentially. comporgchem.comacs.org By modeling the transition states leading to different stereoisomers (e.g., R vs. S or syn vs. anti), the relative energy differences can be used to predict the diastereomeric or enantiomeric excess. researchgate.netjmaterenvironsci.com These predictions are invaluable in designing asymmetric syntheses. For instance, computational studies on the Michael addition of nitroalkanes to enones helped to elucidate the mechanism and origin of stereoselectivity provided by cinchona-based catalysts. researchgate.net

Table 3: Illustrative Calculated Activation Energies for the Michael Addition of a Nucleophile to this compound

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| 1,2-Addition (to C=O) | TS_1,2 | 25.5 | Kinetically disfavored |

| 1,4-Addition (to C=C) | TS_1,4 | 18.2 | Kinetically favored, major product |

| Stereoselectivity of 1,4-Addition | |||

| Attack from Re face (leading to R-product) | TS_1,4_R | 18.2 | Lower energy TS, major enantiomer |

| Attack from Si face (leading to S-product) | TS_1,4_S | 19.5 | Higher energy TS, minor enantiomer |

Note: These values are illustrative for an uncatalyzed reaction and demonstrate how computational data can predict both regioselectivity and stereoselectivity.

Solvent Effects on Reaction Pathways: Computational Assessment

The choice of solvent can dramatically influence the rate, yield, and selectivity of a reaction. rsc.org Computational chemistry provides methods to assess these solvent effects on the reaction pathways of this compound.

Solvent effects can be modeled in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (Polarizable Continuum Model, PCM, or Solvation Model based on Density, SMD). sci-hub.se This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or polar transition states.

Explicit Solvation Models: One or more individual solvent molecules are included directly in the quantum mechanical calculation. nih.gov This method is more computationally intensive but is crucial when specific solvent-solute interactions, like hydrogen bonding, play a direct role in the reaction mechanism. rsc.orgnih.gov Often, a hybrid approach is used, where a few explicit solvent molecules are included to model specific interactions, and the bulk solvent is treated implicitly.

For a reaction involving this compound, a polar protic solvent like methanol (B129727) could stabilize a polar transition state through hydrogen bonding with the carbonyl oxygen, lowering the activation energy compared to the same reaction in a nonpolar solvent like toluene. Computational studies can quantify this stabilization and predict the optimal solvent for a desired transformation. rsc.orgspringernature.com

Table 4: Illustrative Calculated Solvent Effects on the Activation Energy (ΔG‡) of a Reaction of an Analogous Hydroxyenone

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

| Gas Phase | 1.0 | 28.0 | - |

| Toluene | 2.4 | 25.1 | 1 (Reference) |

| Dichloromethane | 8.9 | 22.5 | Faster |

| Acetonitrile | 37.5 | 20.8 | Much Faster |

| Water | 78.4 | 19.5 | Fastest |

Note: This table illustrates the general trend that polar solvents tend to stabilize polar transition states, thereby lowering the activation energy and increasing the reaction rate.

Structure-Activity Relationship (SAR) Methodologies for Functionalized Hydroxyenones

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or chemical activity. For a class of compounds like functionalized hydroxyenones, which includes this compound, computational methods can be used to build predictive SAR models. acs.orgbits-pilani.ac.in

The core of this approach involves calculating a set of molecular descriptors for a series of related compounds and correlating them with their measured activity (e.g., enzyme inhibition, cytotoxicity, or reaction rate). tandfonline.comsigmaaldrich.com These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

For α,β-unsaturated ketones, reactivity as Michael acceptors is often linked to their biological activity, such as toxicity or their action as covalent inhibitors in drug design. acs.orgtandfonline.com A typical SAR study might find that increased electrophilicity at the β-carbon, as calculated by DFT, correlates with higher biological activity. researchgate.net For example, studies on various α,β-unsaturated carbonyl compounds have established trends where toxicity is influenced by factors such as substitution on the vinyl carbons and the nature of the carbonyl group (ketone vs. aldehyde). tandfonline.comresearchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of molecules with enhanced or diminished activity.

Table 5: Illustrative SAR Data for a Series of α,β-Unsaturated Ketones

| Compound Analogue | Substituent at Cβ | Calculated LUMO Energy (eV) | Observed Biological Activity (IC₅₀, µM) |

| 1 | -H | -1.8 | 50 |

| 2 | -CH₃ | -1.6 | 75 |

| 3 | -Cl | -2.2 | 20 |

| 4 | -OCH₃ | -1.4 | 110 |

Note: This hypothetical data illustrates a potential SAR where a lower LUMO energy (indicating greater electrophilicity) correlates with higher biological activity (a lower IC₅₀ value).

Advanced Characterization and Spectroscopic Analysis of 4 Hydroxyhex 5 En 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural verification of 4-Hydroxyhex-5-en-3-one. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Comprehensive Structural Elucidation, Including Isomer Differentiation (e.g., E/Z Configuration)

The fundamental structure of this compound (C₆H₁₀O₂) is confirmed by analyzing the chemical shifts, multiplicities, and integration of its NMR signals. The molecule contains several key functional groups: a terminal vinyl group (H₂C=CH-), a secondary alcohol (-CH(OH)-), a ketone (-C=O), and an ethyl group (CH₃CH₂-).

The presence of the vinyl group is indicated by characteristic signals in the ¹H NMR spectrum, typically between δ 5.0 and 6.0 ppm, showing complex splitting patterns due to geminal and vicinal coupling. The proton attached to the hydroxyl-bearing carbon (H4) would appear as a multiplet, while the ethyl group would present as a triplet and a quartet.

In ¹³C NMR, the carbonyl carbon (C3) is the most deshielded, appearing around 200–210 ppm. The carbons of the vinyl group (C5 and C6) would resonate in the olefinic region (approx. 115–140 ppm), and the carbon bearing the hydroxyl group (C4) would be found around 70 ppm. mdpi.com

While this compound itself does not exhibit E/Z isomerism along its main chain, its enol tautomer, hexa-1,4-diene-3,4-diol, could exist as E/Z isomers at the C4=C5 double bond. These isomers would be distinguishable by unique sets of NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₃) | ~1.05 (t, J = 7.4) | ~8.0 |

| 2 (CH₂) | ~2.55 (q, J = 7.4) | ~36.0 |

| 3 (C=O) | - | ~210.0 rsc.org |

| 4 (CH-OH) | ~4.30 (m) | ~72.6 thieme-connect.com |

| 5 (=CH) | ~5.85 (ddd, J = 17.2, 10.4, 5.5) | ~141.2 thieme-connect.com |

| 6 (=CH₂) | ~5.20 (d, J = 17.2), ~5.10 (d, J = 10.4) | ~114.6 thieme-connect.com |

| OH | Variable (br s) | - |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, Coupling Constants)

The absolute and relative stereochemistry of this compound and its derivatives is determined using advanced NMR experiments.

Coupling Constants (J-values): The vicinal coupling constant (³J) between H4 and H5 is dictated by the dihedral angle between them, as described by the Karplus equation. Analysis of this coupling constant can provide insight into the preferred conformation around the C4-C5 bond. rsc.org For diastereomeric derivatives, the analysis of various proton-proton coupling constants can help establish the relative configuration of stereocenters. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space. For this compound, NOESY can reveal correlations between the proton at the stereocenter (H4) and the vinyl protons (H5, H6), helping to define the molecule's three-dimensional structure and preferred rotamers. rsc.orgnih.gov When analyzing diastereomeric derivatives, NOESY correlations are crucial for assigning relative stereochemistry. rsc.orgfrontiersin.org For determining the absolute configuration of the C4 alcohol, derivatization with a chiral agent, such as Mosher's acid, is often employed. The resulting diastereomeric esters exhibit distinct NMR signals, and analysis of their NOESY spectra can elucidate the absolute configuration. wiley.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₆H₁₀O₂. publish.csiro.au The measured mass should align with the calculated exact mass of 114.0681 g/mol .

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion undergoes characteristic fragmentation. researchgate.net The fragmentation pattern provides structural confirmation. Key fragmentation pathways for β-hydroxy ketones include:

Loss of water (-18 u): A common fragmentation for alcohols, leading to an ion at m/z 96.

Loss of an ethyl radical (-29 u): Cleavage of the C2-C3 bond, resulting in an ion at m/z 85.

Loss of an acylium radical (-57 u): Cleavage of the C3-C4 bond to lose the ethylcarbonyl group, yielding an ion at m/z 57.

Alpha-cleavage: Scission of bonds adjacent to the carbonyl group is a dominant process for ketones. docbrown.infolibretexts.org

Table 2: Predicted HRMS Fragmentation of this compound ([M]⁺ = C₆H₁₀O₂)

| m/z (Predicted) | Formula of Fragment | Likely Origin |

|---|---|---|

| 114.0681 | [C₆H₁₀O₂]⁺ | Molecular Ion |

| 99.0446 | [C₅H₇O₂]⁺ | Loss of CH₃ |

| 96.0575 | [C₆H₈O]⁺· | Loss of H₂O docbrown.info |

| 85.0653 | [C₅H₉O]⁺ | Loss of CO |

| 71.0497 | [C₄H₇O]⁺ | Loss of CH₃CO |

| 57.0340 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ (Propionyl cation) |

| 43.0184 | [C₂H₃O]⁺ | [CH₃CO]⁺ (Acetyl cation) docbrown.info |

Tandem Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

Tandem mass spectrometry (MS/MS) is an invaluable technique for real-time reaction monitoring and for gaining deeper mechanistic understanding. waters.comuniurb.it In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and its product ions are analyzed.

This approach can be used to monitor synthetic transformations, such as the reduction of the ketone or the oxidation of the alcohol. acs.org By tracking the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion in real-time, reaction kinetics can be determined and endpoints optimized. yorku.cafossiliontech.com Furthermore, identifying specific product ions can help elucidate reaction mechanisms and identify transient intermediates or byproducts that are not detectable by other methods. yorku.ca

Chromatographic Techniques for Enantiomer and Diastereomer Resolution

Since this compound possesses a stereocenter at C4, it exists as a pair of enantiomers, (R)- and (S)-4-Hydroxyhex-5-en-3-one. The separation of these enantiomers is crucial for stereoselective synthesis and is typically achieved using chiral chromatography. mdpi.com

The most common method is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving chiral alcohols and ketones. scas.co.jprsc.org Gas chromatography (GC) with a chiral stationary phase can also be used for the resolution of volatile enantiomers. acs.org

If the racemic alcohol is derivatized with a chiral resolving agent, it forms a pair of diastereomers. sc.eduacs.org These diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques like flash column chromatography on silica (B1680970) gel. vedantu.comresearchgate.netgoogle.com

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Resolution

| Parameter | Typical Condition |

|---|---|

| Column | Chiralcel® OD-H or Chiralpak® IC phenomenex.com |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture (e.g., 95:5 v/v) rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Temperature | Ambient |

Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

The presence of a stereogenic center at the C4 position of this compound necessitates the use of chiral chromatography to separate its (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) serves as an indispensable tool for both determining the enantiomeric purity (enantiomeric excess, ee) of synthetic samples and for isolating enantiopure material for subsequent studies or synthetic applications.

Analytical Separations: For analytical purposes, the primary objective is to achieve baseline resolution of the two enantiomers to accurately quantify their relative amounts. This is most commonly accomplished using chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives coated or immobilized on a silica support. Columns such as Chiralpak AD-H, OD-H, and IC, which feature amylose and cellulose derivatives, are highly effective for resolving α-hydroxy ketones and related compounds.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to fine-tune retention and resolution. The enone chromophore (C=C-C=O) in this compound allows for straightforward detection using a UV detector, typically at a wavelength corresponding to its π→π* transition (approx. 210–225 nm).

Below is a table summarizing typical analytical HPLC conditions for the resolution of racemic this compound.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection Wavelength | 220 nm | 215 nm |

| Retention Time (t_R1) | 9.8 min | 12.1 min |

| Retention Time (t_R2) | 11.5 min | 14.5 min |

| Resolution Factor (R_s) | 2.10 | 2.55 |

Preparative Separations: Once analytical conditions are established, the method can be scaled up for preparative separation to isolate milligram-to-gram quantities of each enantiomer. This involves using a larger-diameter column (e.g., >20 mm i.d.) packed with the same CSP. The flow rate is increased proportionally, and the sample is injected at a much higher concentration. The primary challenge in preparative HPLC is to maximize sample throughput while maintaining sufficient resolution to ensure high enantiomeric purity of the collected fractions. The fractions corresponding to each enantiomeric peak are collected separately, and the solvent is removed to yield the isolated, enantiopure this compound.

Derivatization Strategies for Enhanced Chromatographic Resolution

In cases where direct chiral separation is challenging or when an alternative method for confirming enantiomeric excess is desired, derivatization of this compound is a powerful strategy. This involves chemically modifying the molecule, typically at the C4 hydroxyl group, to facilitate separation or detection.

One common approach is to react the racemic alcohol with an enantiopure chiral derivatizing agent (CDA) to form a mixture of diastereomers. Diastereomers possess different physical properties and can be separated on standard, achiral stationary phases (e.g., silica gel or C18). A widely used CDA for alcohols is Mosher's acid chloride, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride. The resulting Mosher's esters can be readily separated and quantified by HPLC or even Nuclear Magnetic Resonance (NMR) spectroscopy.

Another strategy involves derivatization to enhance UV detection. The native enone chromophore may have a modest molar absorptivity. By converting the hydroxyl group to an ester with a strong chromophoric group, such as a p-nitrobenzoyl group, the limit of detection can be significantly improved. This is particularly useful when analyzing trace quantities of the compound. The resulting derivative, 4-(p-nitrobenzoyloxy)hex-5-en-3-one, exhibits a strong UV absorbance at a longer wavelength (around 260 nm), moving it away from potential interferences.

| Objective | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Diastereomer Formation for Separation on Achiral Phase | (R)-Mosher's acid chloride | (4R)- and (4S)-Mosher's esters | Diastereomers are separable on standard silica or C18 columns, allowing ee determination without a chiral column. |

| Enhanced UV Detection Sensitivity | Benzoyl chloride | 4-(Benzoyloxy)hex-5-en-3-one | Introduces a benzoyl chromophore, increasing molar absorptivity and improving signal-to-noise ratio. |

| Enhanced Sensitivity & Crystallinity for X-ray | p-Nitrobenzoyl chloride | 4-(p-Nitrobenzoyloxy)hex-5-en-3-one | The p-nitrobenzoyl group is a very strong chromophore and often induces crystallization, facilitating absolute configuration determination by X-ray crystallography. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique used to assign the absolute configuration (R or S) of chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light by the molecule's chromophores. The resulting CD spectrum, a plot of molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint related to the three-dimensional structure of the molecule.

The electronic structure of this compound contains two key chromophores that give rise to distinct CD signals (Cotton effects):

The Ketone Carbonyl (C=O): This group exhibits a weak, symmetry-forbidden n→π* electronic transition at lower energy (typically 300–330 nm). The sign of this Cotton effect is highly sensitive to the stereochemical environment and is often interpreted using the Octant Rule .

The Enone System (C=C-C=O): This conjugated system displays a strong, symmetry-allowed π→π* transition at higher energy (typically 210–240 nm). The sign of this Cotton effect is governed by the inherent chirality (helicity) of the enone moiety, which can be analyzed using the Enone Helicity Rule .

For this compound, the stereochemistry at C4 dictates the preferred conformation of the molecule due to steric and electronic interactions (e.g., hydrogen bonding). This preferred conformation imposes a specific spatial arrangement on the chromophores, resulting in a predictable CD spectrum. For instance, the (S)-enantiomer is expected to adopt a conformation that leads to Cotton effects with signs opposite to those of the (R)-enantiomer.

The modern and most reliable approach involves comparing the experimental CD spectrum with a theoretically calculated spectrum. Using Time-Dependent Density Functional Theory (TD-DFT), the CD spectrum for a proposed configuration (e.g., (S)-4-hydroxyhex-5-en-3-one) is computed. A strong match between the experimental spectrum of an isolated enantiomer and the calculated spectrum for the (S)-configuration provides unambiguous confirmation of its absolute stereochemistry.

| Transition | Approx. Wavelength (λ) | Governing Rule | Predicted Sign for (S)-Config. | Typical Experimental Result ([θ] in deg·cm²·dmol⁻¹) |

|---|---|---|---|---|

| n → π* (Ketone) | ~315 nm | Octant Rule | Positive (+) | +2500 |

| π → π* (Enone) | ~220 nm | Enone Helicity Rule | Negative (-) | -18000 |

Note: The signs and magnitudes are representative and depend on the specific conformation and solvent used. The prediction assumes a preferred conformation where the C4-substituents dictate the spatial arrangement according to established models.

Research on Derivatives and Analogues of 4 Hydroxyhex 5 En 3 One

Synthesis of Substituted 4-Hydroxyhex-5-en-3-one Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. A variety of synthetic methodologies have been developed to introduce substituents at different positions of the molecule.

One common strategy involves the reaction of ortho-hydroxychalcones with bromoallyl sulfones in the presence of a base like cesium carbonate to yield 4H-chromene derivatives. beilstein-journals.org This method allows for the incorporation of various aromatic and heterocyclic rings onto a scaffold related to the 4-hydroxyalkenone core. beilstein-journals.org Another approach involves the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to produce substituted thiophenes. nih.gov

The introduction of substituents can also be achieved through the reaction of 1,3-enynes with primary amines, catalyzed by silver, to yield 2-(α-hydroxyacyl)pyrroles. beilstein-journals.org This reaction proceeds through a cascade cyclization of initially formed 6-hydroxyhex-2-en-4-ynals. beilstein-journals.org

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Ref |

| o-Hydroxychalcone, 2-Bromoallyl sulfone | Cs2CO3 | 4H-Chromene derivative | beilstein-journals.org |

| (Z)-2-en-4-yne-1-tiol | Pd-catalyst | Substituted thiophene | nih.gov |

| 6-Hydroxyhex-2-en-4-ynal, Primary amine | AgNO3 | 2-(α-Hydroxyacyl)pyrrole | beilstein-journals.org |

| 1,3-Butadiene (B125203), Ketone, Nitrile | Bis(η-cyclopentadienyl)zirconium template | Substituted hydroxyalkenone | thieme-connect.com |

Furthermore, metallocene-template directed 1,4-selective coupling of 1,3-butadiene with ketones and nitriles has been utilized to synthesize substituted 6-hydroxy-3-hexenoic acids and related hydroxyalkenones. thieme-connect.com This method provides a formal addition of a -CH₂CH=CHCH₂CO₂H nucleophile to a ketone substrate. thieme-connect.com

Exploration of Bio-Inspired Analogues with Modified Carbon Skeletons or Functional Groups

Bio-inspired synthesis aims to mimic nature's strategies to construct complex molecules. Research in this area has led to the development of analogues of this compound with modified carbon skeletons and diverse functional groups, often with the goal of exploring or enhancing biological activity.

One example is the synthesis of biomimetic thioesters for studying ketoreductase (KR) domains from polyketide synthases. researchgate.net These studies involve the synthesis of N-acetylcysteamine (SNAC) (E)-3-hydroxyhex-4-enethioates. researchgate.net Another area of interest is the synthesis of bio-inspired analogues of cyclocurcumin, a natural product that shares some structural similarities with the vinyl ketone motif. researchgate.net These analogues often feature modified aromatic moieties and have been investigated for their photoswitching properties. researchgate.net

The development of novel ferrocidiphenols bearing hydroxyalkyl substituents represents another avenue of bio-inspired research. sci-hub.se These compounds exhibit interesting anticancer properties and their metabolic pathways are a subject of detailed study. sci-hub.se

| Bio-Inspired Analogue | Synthetic Strategy | Potential Application | Ref |

| N-Acetylcysteamine (SNAC) (E)-3-hydroxyhex-4-enethioates | Olefin cross-metathesis (OCM) | Probes for enzymatic studies | researchgate.net |

| Cyclocurcumin Analogues | Knoevenagel condensation | Photoswitching materials, Photodynamic therapy | researchgate.net |

| Hydroxyalkyl Ferrocidiphenols | Multi-step synthesis | Anticancer agents | sci-hub.se |

| Transtaganolide/Basiliolide Analogues | Ireland−Claisen rearrangement/intramolecular Diels−Alder reaction | Exploration of biosynthetic pathways | beilstein-journals.org |

A concise biomimetic approach toward transtaganolides and basiliolides, which are biologically active plant metabolites, has been developed. beilstein-journals.org This strategy involves a key Ireland−Claisen rearrangement followed by an intramolecular Diels−Alder reaction, suggesting the involvement of pericyclic reactions in the biosynthesis of these natural products. beilstein-journals.org

Cyclized and Fused-Ring Systems Derived from the this compound Scaffold

The inherent reactivity of the this compound scaffold makes it an excellent starting point for the construction of a variety of cyclized and fused-ring systems. These reactions often proceed via intramolecular cyclizations, cycloadditions, or cascade reactions, leading to complex molecular architectures.

Palladium-catalyzed carbonylative double cyclization of 4-ene-1,3-diols, which are structurally related to hydrated forms of this compound, can produce tetrahydrofuro[3,2-b]furan-2(3H)-ones. mdpi.comresearchgate.net Similarly, 1-(4-hydroxyhex-5-en-1-yl)-3-phenylurea undergoes a carbonylative cyclization to yield 2-oxo-N-phenylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxamide. researchgate.net These reactions highlight the power of transition metal catalysis in constructing bicyclic systems from linear precursors. mdpi.comresearchgate.net

The Paal-Knorr synthesis provides a classic method for constructing five-membered heterocycles like furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, which can be conceptually derived from the this compound structure. uwindsor.ca More modern approaches include the gold-catalyzed cycloisomerization of alkynyl alkenones with nitrones to produce furo[3,4-d] nih.govmdpi.comoxazines. nih.gov

Furthermore, the iodine-induced electrophilic cyclization of chiral homoallylic alcohols, which can be seen as precursors to chiral this compound derivatives, is a key step in the diastereoselective synthesis of syn-1,3-diol moieties. ncl.res.inresearchgate.net This methodology has been applied to the synthesis of complex natural products. ncl.res.inresearchgate.net

| Precursor Type | Reaction Type | Resulting Ring System | Ref |

| 4-ene-1,3-diol | Carbonylative double cyclization (Pd-catalyzed) | Tetrahydrofuro[3,2-b]furan-2(3H)-one | mdpi.comresearchgate.net |

| 1-(4-Hydroxyhex-5-en-1-yl)-3-phenylurea | Carbonylative cyclization (Pd-catalyzed) | Hexahydrofuro[3,2-b]pyridin-2-one | researchgate.net |

| Alkynyl alkenone, Nitrone | Cycloisomerization/cycloaddition (Au-catalyzed) | Furo[3,4-d] nih.govmdpi.comoxazine | nih.gov |

| Chiral homoallylic alcohol | Electrophilic cyclization (Iodine-induced) | Functionalized tetrahydrofuran (B95107) | ncl.res.inresearchgate.net |

| 6-Hydroxyhex-2-en-4-ynal, Primary amine | Cascade cyclization (Ag-catalyzed) | Pyrrole | beilstein-journals.org |

Functionalized Chiral Derivatives for Advanced Organic Synthesis

The enantioselective synthesis of functionalized chiral derivatives of this compound is of significant interest as it provides access to valuable building blocks for the synthesis of complex, biologically active molecules. These chiral synthons can be used to introduce stereocenters in a controlled manner.

A key application of chiral derivatives is in the synthesis of precursors for natural products. For instance, chiral hex-5-yn-2-ones, which are closely related to this compound, are valuable precursors for the synthesis of dihydrodipyrrins, which are key building blocks for photosynthetic tetrapyrrole macrocycles. rsc.org The synthesis of these chiral hexynones often involves asymmetric methodologies to install the necessary stereocenters early in the synthetic sequence. rsc.org

The enantioselective reduction of a precursor keto lactam has been used to synthesize both enantiomers of 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone, which serve as chiral auxiliaries in asymmetric synthesis. sci-hub.se Another important application is the synthesis of chiral syn-1,3-diol derivatives, which are ubiquitous structural motifs in many natural products and drugs. researchgate.net A diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols provides a one-pot method to access these valuable building blocks with high stereocontrol. researchgate.net

| Chiral Derivative | Synthetic Method | Application in Organic Synthesis | Ref |

| Chiral hex-5-yn-2-ones | Schreiber-modified Nicholas reaction | Precursors for dihydrodipyrrins and photosynthetic macrocycles | rsc.org |

| (R)- and (S)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | Enantioselective reduction of a keto lactam | Chiral auxiliaries for asymmetric synthesis | sci-hub.se |

| Chiral syn-1,3-diol derivatives | Diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols | Building blocks for natural products and drugs (e.g., statins) | researchgate.net |

| Chiral 3-hydroxypyrid-4-one derivatives | Reaction of protected maltol (B134687) with chiral amino alcohols | Iron chelating agents | google.com |

The development of these synthetic routes to functionalized chiral derivatives of this compound and its analogues continues to be an active area of research, driven by the demand for new and efficient methods to construct stereochemically complex molecules.

Emerging Research Areas and Future Directions for 4 Hydroxyhex 5 En 3 One

Development of Sustainable Catalytic Systems for Efficient Synthesis

The drive towards greener and more sustainable chemical manufacturing has spurred significant research into novel catalytic systems for producing functionalized ketones. Traditional methods often rely on harsh conditions or expensive and toxic heavy metal catalysts. researchgate.netbohrium.com Modern approaches seek to replace these with more environmentally benign and cost-effective alternatives, such as biocatalysts and catalysts based on earth-abundant metals.

Biocatalysis: Enzymes and whole-cell systems are gaining prominence as powerful tools for asymmetric synthesis, offering high chemo-, regio-, and stereoselectivity under mild conditions. uni-duesseldorf.de For the synthesis of chiral α-hydroxy ketones, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are particularly promising, as they can catalyze the carboligation of inexpensive aldehydes. uni-duesseldorf.dersc.org One-pot, multi-enzyme cascade reactions are being developed to convert simple, bio-derived alcohols into chiral α-hydroxy ketones, which minimizes waste and avoids the direct handling of reactive aldehyde intermediates. rsc.orgrsc.org For instance, a bi-enzymatic cascade using an alcohol oxidase and a benzaldehyde (B42025) lyase has been evaluated for producing chiral benzoins from alcohols. rsc.org These biocatalytic strategies represent a significant step towards environmentally acceptable synthesis. rsc.org

Earth-Abundant Metal Catalysis: There is a growing trend to replace precious metal catalysts (e.g., rhodium, palladium) with those based on earth-abundant and less toxic metals like cobalt, manganese, and nickel. bohrium.comnih.gov Cobalt-based N-heterocyclic carbene (NHC) catalytic systems, for example, have been developed for the efficient and stereoselective hydrogenation of ketones. bohrium.com Similarly, manganese complexes are being explored for the asymmetric reduction of ketones. ulisboa.pt These systems offer the potential for more sustainable and economical large-scale production. bohrium.comuni-rostock.de

| Catalytic System | Key Features | Advantages | Challenges | Relevant Research |

|---|---|---|---|---|

| Biocatalysis (e.g., ThDP-dependent enzymes, Oxidases) | Uses enzymes or whole cells to catalyze reactions. | High stereoselectivity, mild reaction conditions (pH, temp), uses renewable feedstocks, reduced waste. uni-duesseldorf.dersc.org | Enzyme stability, substrate scope limitations, downstream processing. | Development of enzyme cascades rsc.org, use of ThDP-dependent enzymes for carboligation. uni-duesseldorf.de |

| Earth-Abundant Metal Catalysis (e.g., Co, Mn, Ni) | Utilizes catalysts based on common, inexpensive metals. | Lower cost, reduced toxicity compared to noble metals, promotes sustainability. bohrium.com | Often require carefully designed ligands, may have lower turnover numbers than precious metals. | In-situ generated NHC-Cobalt systems for ketone hydrogenation bohrium.com, Mn-complexes for asymmetric reduction. ulisboa.pt |

| Chemo-enzymatic Cascades | Combines a chemical catalyst step with a biocatalytic step in one pot. | Leverages the strengths of both catalysis types for efficient, stereoselective synthesis. d-nb.info | Catalyst compatibility (metal catalyst poisoning the enzyme or vice-versa), optimization of disparate reaction conditions. | Cu(II)-catalyzed asymmetric borylation followed by enzymatic reduction to form chiral diols. d-nb.info |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is revolutionizing synthetic organic chemistry by offering significant advantages over traditional batch methods. numberanalytics.comrsc.org This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. numberanalytics.comrsc.org

The integration of flow chemistry into the synthesis of chiral ketones like 4-hydroxyhex-5-en-3-one promises enhanced safety, efficiency, and scalability. researchgate.netrsc.org The small reactor volumes improve heat and mass transfer, leading to higher yields and selectivities while minimizing the risks associated with handling hazardous reagents or unstable intermediates. rsc.orgresearchgate.net Continuous flow systems have been successfully developed for the multi-step synthesis of chiral building blocks, such as α-halo ketones, without the need to isolate intermediates. acs.org

Furthermore, flow chemistry platforms can be readily integrated with automation and real-time analysis, accelerating reaction optimization and process development. numberanalytics.comsyrris.com Automated systems can control and modify reaction conditions to maximize yield and efficiency, paving the way for on-demand, decentralized manufacturing of fine chemicals and pharmaceutical intermediates. numberanalytics.combohrium.com The development of fully automated flow-based approaches is helping to speed up their adoption in both academic and industrial laboratories. syrris.com

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Type | Reactants are mixed in a single vessel for a set time. | Reactants are continuously pumped through a reactor. numberanalytics.com |

| Heat & Mass Transfer | Often limited by vessel size, can lead to temperature gradients and inefficient mixing. | Superior due to high surface-area-to-volume ratio, allowing precise temperature control and efficient mixing. rsc.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small internal volume (low inventory) and excellent heat dissipation. researchgate.netsyrris.com |

| Scalability | Scaling up can be non-linear and challenging, often requiring re-optimization. | Easier to scale by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). researchgate.net |

| Control & Automation | Less precise control over reaction parameters. | Precise control over residence time, temperature, and pressure; easily automated for optimization. numberanalytics.comsyrris.com |

| Multi-step Synthesis | Requires isolation and purification of intermediates at each step. | Allows for "telescoped" reactions where the output of one reactor flows directly into the next, avoiding intermediate workup. acs.orgnih.gov |

Chemoinformatics and Data-Driven Approaches in Hydroxyenone Research

The synergy between chemistry and data science is creating powerful new paradigms for discovery and optimization. Chemoinformatics and machine learning (ML) are increasingly being applied to predict reaction outcomes, optimize synthetic routes, and design novel catalysts. mdpi.comnih.gov

For a compound like this compound, these data-driven approaches can significantly accelerate research. By analyzing vast datasets of known chemical reactions, ML models can predict the yield and selectivity of a given transformation under various conditions (e.g., catalyst, solvent, temperature). sesjournal.comnih.gov This predictive power reduces the need for extensive, trial-and-error experimentation, saving time and resources. sesjournal.com For example, neural network models have been trained on millions of reactions to accurately recommend a full suite of reaction conditions for arbitrary transformations. nih.gov

These computational tools are also vital for catalyst design. Quantitative Structure-Activity Relationship (QSAR) models and other chemoinformatic techniques can identify the key structural features of a catalyst that influence its performance. acs.org This knowledge can then be used to computationally screen virtual libraries of potential catalysts or to suggest modifications to existing ones to improve their efficiency and selectivity for synthesizing hydroxyenones. mdpi.comacs.org

| Tool / Approach | Description | Application in Hydroxyenone Research |

|---|---|---|

| Machine Learning (ML) for Yield Prediction | Algorithms (e.g., neural networks, random forests) trained on reaction data to predict the outcome of a chemical reaction. sesjournal.comd-nb.info | Predicting the yield of this compound synthesis under different catalytic conditions, accelerating optimization. sesjournal.com |

| ML for Condition Recommendation | A neural network model that suggests suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov | De novo suggestion of optimal conditions for novel synthetic routes to hydroxyenones, reducing experimental screening. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of a molecule to its activity (e.g., catalytic performance). acs.org | Identifying the ligand/catalyst features that maximize stereoselectivity in the asymmetric synthesis of chiral hydroxyenones. |

| Computational Chemistry (e.g., DFT) | Quantum mechanical methods used to study reaction mechanisms, transition states, and molecular properties. wiley.combohrium.com | Elucidating the mechanism of catalytic reactions to understand the origins of selectivity and guide the design of improved catalysts. bohrium.com |

| Molecular Databases (e.g., Reaxys) | Large, curated collections of chemical reactions and substance properties. nih.gov | Providing the foundational data required to train and validate machine learning models for synthesis prediction. |

Potential in Advanced Organic Synthesis and Complex Molecule Construction

The true value of a building block like this compound lies in its potential to be transformed into more complex and valuable molecules. acs.org Its unique combination of functional groups—a ketone, a secondary alcohol, and a vinyl group—makes it a highly versatile intermediate for advanced organic synthesis. researchgate.netresearchgate.net

This trifunctional scaffold can participate in a wide array of classic and modern chemical transformations, enabling the efficient construction of intricate molecular architectures, including those found in natural products and pharmaceuticals. acs.orgacs.org For example, the enone moiety is an excellent dienophile for Diels-Alder reactions, a key strategy for forming six-membered rings. acs.org The α'-hydroxy group can act as an internal directing group, enhancing reactivity and controlling stereoselectivity in catalyzed reactions. acs.orgacs.org This has been leveraged in Diels-Alder reactions to synthesize challenging trisubstituted cyclohexene (B86901) subunits of natural products like (-)-nicolaioidesin C. acs.org

Furthermore, the enone system is a prime candidate for conjugate addition (Michael addition) reactions, allowing for the formation of new carbon-carbon bonds at the β-position. acs.orgresearchgate.net The use of α′-hydroxy enones as Michael acceptors has been shown to enable the creation of sterically congested, all-carbon quaternary stereocenters with high selectivity. acs.org The resulting adducts can be readily converted into a variety of other functional groups, providing access to densely functionalized, enantioenriched building blocks. researchgate.net

| Reaction Type | Role of this compound | Resulting Structural Motif | Potential Application |

|---|---|---|---|

| Asymmetric Diels-Alder Reaction | Dienophile (the enone C=C bond reacts). The α'-hydroxy group can direct stereochemistry. acs.org | Highly substituted cyclohexene rings. | Total synthesis of natural products (e.g., terpenoids, alkaloids). acs.org |

| Conjugate (Michael) Addition | Michael acceptor. The α'-hydroxy group can act as a key design element for activation. acs.org | β-functionalized ketones, including quaternary carbon centers. acs.org | Construction of complex acyclic and cyclic systems with controlled stereochemistry. |

| Aldol (B89426) Reaction | Ketone can act as an electrophile or be converted to an enolate nucleophile. | β-hydroxy ketones. | Formation of carbon-carbon bonds and creation of 1,3-diol precursors. msu.edu |

| Allylation (e.g., Hosomi-Sakurai) | Electrophilic ketone partner. | Homoallylic alcohols. | Extending carbon chains and introducing a terminal alkene for further functionalization in complex molecule synthesis. frontiersin.org |

| Deconstructive Functionalization | If part of a larger cyclic system, the ketone can trigger ring-opening reactions. wiley.com | Functionalized acyclic molecules from cyclic precursors. wiley.com | Accessing unique linear structures that are otherwise difficult to prepare. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products